2-Amino-3-methylsuccinic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-methylsuccinic acid can be synthesized through several methods One common approach involves the use of aspartic acid derivativesThe final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Fusobacterium varium, can be used to produce this compound through metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylsuccinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amino acid derivatives.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, while reduction can produce various amino acid derivatives .

Scientific Research Applications

2-Amino-3-methylsuccinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-amino-3-methylsuccinic acid involves its interaction with specific enzymes and metabolic pathways. For example, it is known to interact with glutamate mutase, an enzyme that catalyzes the reversible interconversion of L-glutamate and L-threo-3-methylaspartate. This interaction involves the cleavage of the Co-C bond in the 5’-deoxyadenosylcobalamin cofactor, generating an adenosyl radical and Co2+ .

Comparison with Similar Compounds

Aspartic Acid: A proteinogenic amino acid with a similar structure but without the methyl group.

Glutamic Acid: Another proteinogenic amino acid with a similar structure but with an additional methylene group.

Beta-Methylaspartic Acid: A closely related compound with similar properties.

Uniqueness: 2-Amino-3-methylsuccinic acid is unique due to its specific structure, which includes a methyl group at the beta position. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

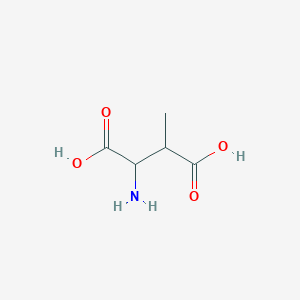

2-Amino-3-methylsuccinic acid (2-AM3S), also known as 3-methylaspartic acid, is an amino acid derivative of aspartic acid with significant biological relevance. Its molecular formula is C₅H₉NO₄, and it features a methyl group on the second carbon of the succinic acid backbone. This compound has garnered attention for its potential roles in neurotransmission, metabolic regulation, and its applications in biochemical research.

2-AM3S exhibits amphoteric properties due to its functional groups, allowing it to act as both an acid and a base depending on environmental conditions. This characteristic is critical for its interaction with various enzymes and receptors within biological systems.

Neurotransmission

As a derivative of aspartic acid, 2-AM3S may play a role in neurotransmission processes. Aspartic acid is known to function as an excitatory neurotransmitter in the central nervous system. Research indicates that 2-AM3S could influence neurotransmitter release and synaptic plasticity, although detailed mechanisms remain to be fully elucidated.

Metabolic Regulation

Studies suggest that 2-AM3S may regulate biosynthetic pathways in cyanobacteria and other photosynthetic organisms. It appears to inhibit specific enzymes such as phosphatases and polymerases, which are crucial for various biosynthetic processes. This regulatory function may extend to metabolic pathways in higher organisms, indicating potential therapeutic applications.

Interaction with Enzymes

The structural similarity of 2-AM3S to other amino acids allows it to interact with various metabolic enzymes. Preliminary findings indicate that it may influence enzyme activity related to metabolic processes, although further studies are required to confirm these interactions .

Study on Cyanobacteria

A study highlighted the role of 2-AM3S in regulating microcystin biosynthesis in cyanobacteria. Microcystins are potent hepatotoxins produced by certain cyanobacterial strains. By using 2-AM3S as a model system, researchers were able to investigate the regulatory pathways involved in microcystin production, providing insights into controlling harmful algal blooms.

In Vitro Studies on Cell Lines

In vitro studies have demonstrated that 2-AM3S can influence cell cycle progression and apoptosis in specific cancer cell lines. The compound was shown to selectively induce cell death in CD30-expressing tumor cells, suggesting its potential use in targeted cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Aspartic Acid | Core structure | Precursor for various neurotransmitters |

| 3-Methylaspartate | Identical structure | Known for specific interactions in metabolic pathways |

| L-Threonine | Contains hydroxyl group | Plays a role in protein synthesis |

| L-Alanine | Simplified structure | Non-polar amino acid involved in protein synthesis |

| Glutamic Acid | Similar backbone | Functions as an excitatory neurotransmitter |

The unique methyl substitution on the succinic backbone of 2-AM3S differentiates it from these compounds, potentially influencing its biochemical properties and applications differently compared to others .

Applications and Future Directions

The biological activity of 2-AM3S opens avenues for various applications:

- Pharmacological Research : Its potential role in neurotransmission could lead to new treatments for neurological disorders.

- Biochemical Studies : As a regulatory molecule, it may serve as a valuable tool in studying metabolic pathways.

- Environmental Science : Understanding its role in cyanobacteria could aid in managing algal blooms.

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 2-AM3S and explore its therapeutic potentials.

Properties

IUPAC Name |

2-amino-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUAYBIUSUULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346473 | |

| Record name | DL-threo-beta-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6667-60-3, 31571-69-4 | |

| Record name | 3-Methyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006667603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC139985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6667-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-threo-beta-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T38VAO1ARZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.